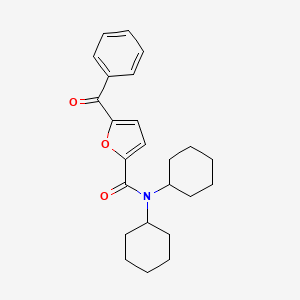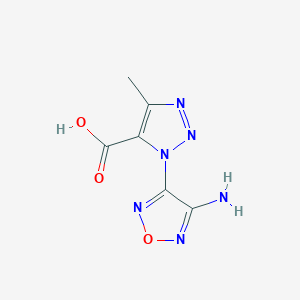![molecular formula C19H19ClN4O2S B15009020 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B15009020.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a benzodiazole ring, a morpholine ring, and a chlorinated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Thioether Formation: The benzodiazole ring is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: The thioether is then reacted with chloroacetyl chloride to form the acetamide linkage.
Substitution Reaction: Finally, the acetamide is reacted with 3-chloro-4-(morpholin-4-yl)aniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or the benzodiazole ring, leading to the formation of amines or reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzodiazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
2-(1H-Benzimidazol-2-ylsulfanyl)acetamide: Similar structure but lacks the morpholine and chloro groups.
N-(3-chloro-4-morpholinophenyl)acetamide: Similar structure but lacks the benzodiazole ring.
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridine: Similar structure but has a pyridine ring instead of the phenyl ring.
Uniqueness
The uniqueness of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide lies in its combination of functional groups, which allows for a wide range of interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H19ClN4O2S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c20-14-11-13(5-6-17(14)24-7-9-26-10-8-24)21-18(25)12-27-19-22-15-3-1-2-4-16(15)23-19/h1-6,11H,7-10,12H2,(H,21,25)(H,22,23) |
InChI 键 |
RIAUFNZUBMDWNW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-(3-Chloro-4-methylphenyl)-1-{[4-(diphenylmethyl)piperazin-1-YL]methyl}-5'-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15008948.png)
![2-({4-[(E)-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B15008950.png)
![N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2,4-dimethylaniline](/img/structure/B15008954.png)
![3,4-dimethoxy-N'-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide](/img/structure/B15008957.png)
![2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008963.png)
![1-Acetyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B15008966.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15008972.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15008981.png)
![2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B15008982.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15009000.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-cyclooctylacetamide](/img/structure/B15009005.png)


